bis-Tedizolidyl Phosphate Diester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

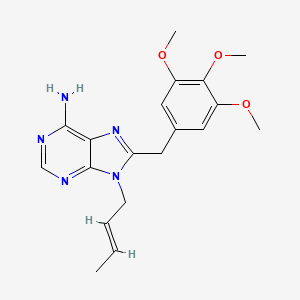

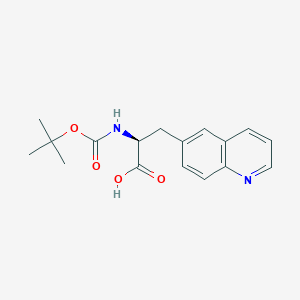

Bis-Tedizolidyl Phosphate Diester: is a chemical compound identified by the CAS number 1256966-02-5. It is a derivative of Tedizolid, an oxazolidinone-class antibiotic. This compound is primarily used as an intermediate in the synthesis of Tedizolid, which is effective against multidrug-resistant Gram-positive bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of bis-Tedizolidyl Phosphate Diester involves the reaction of Tedizolid with phosphoric acid derivatives. A highly efficient catalytic method for the synthesis of phosphite diesters has been developed using a readily available phosphonylation reagent and alcohols with environmentally benign zinc(II) catalysts .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosphorus oxychloride and alcohols in the presence of a catalyst. The reaction mixture is stirred at controlled temperatures, followed by washing, filtration, and distillation to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Bis-Tedizolidyl Phosphate Diester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphate triesters.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Substitution: Reagents like alcohols and amines can be used for substitution reactions.

Major Products:

Oxidation: Phosphate triesters.

Substitution: Various substituted phosphate diesters depending on the reagents used.

Applications De Recherche Scientifique

Biology and Medicine: In the field of medicine, this compound is an intermediate in the synthesis of Tedizolid, which is used to treat acute bacterial skin and skin structure infections caused by drug-resistant bacteria .

Industry: The compound is also utilized in the development of recyclable thermoset networks with intrinsic flame retardancy .

Mécanisme D'action

Bis-Tedizolidyl Phosphate Diester exerts its effects by acting as an intermediate in the synthesis of Tedizolid. Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action is effective against multidrug-resistant Gram-positive bacteria.

Comparaison Avec Des Composés Similaires

Tedizolid: The parent compound, used as an antibiotic.

Phosphate Diesters in DNA and RNA: These compounds play a critical role in connecting nucleotides in DNA and RNA via a sugar-phosphate backbone.

Uniqueness: Bis-Tedizolidyl Phosphate Diester is unique due to its specific role as an intermediate in the synthesis of Tedizolid, which has significant medical applications in treating drug-resistant bacterial infections. Its ability to participate in various chemical reactions and its use in developing flame-retardant materials further highlight its versatility.

Propriétés

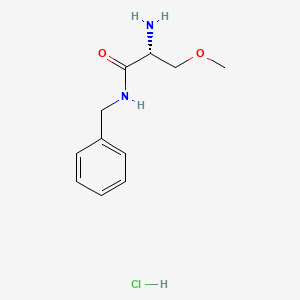

Formule moléculaire |

C34H29F2N12O8P |

|---|---|

Poids moléculaire |

802.6 g/mol |

Nom IUPAC |

bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |

InChI |

InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m0/s1 |

Clé InChI |

UGUGELYBSIMIPH-ZEQRLZLVSA-N |

SMILES isomérique |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OC[C@@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

SMILES canonique |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)